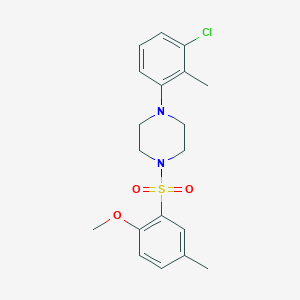
1-(3-CHLORO-2-METHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-CHLORO-2-METHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE is a complex organic compound characterized by its unique chemical structure
准备方法
The synthesis of 1-(3-CHLORO-2-METHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE involves multiple steps, starting with the preparation of the core piperazine structure. The synthetic route typically includes the following steps:
Formation of the Piperazine Core: This involves the reaction of appropriate amines with dihaloalkanes under controlled conditions to form the piperazine ring.
Introduction of Substituents: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. The sulfonyl group is added via sulfonation reactions using sulfonyl chlorides.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
1-(3-CHLORO-2-METHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-CHLORO-2-METHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(3-CHLORO-2-METHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(3-CHLORO-2-METHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(3-Chloro-2-methylphenyl)piperazine: Lacks the sulfonyl and methoxy groups, leading to different chemical and biological properties.
1-(2-Methoxy-5-methylphenyl)piperazine: Lacks the chloro group, resulting in different reactivity and applications.
4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazine: Lacks the chloro and methylphenyl groups, affecting its overall properties and uses.
属性
分子式 |
C19H23ClN2O3S |
|---|---|
分子量 |
394.9 g/mol |
IUPAC 名称 |
1-(3-chloro-2-methylphenyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-7-8-18(25-3)19(13-14)26(23,24)22-11-9-21(10-12-22)17-6-4-5-16(20)15(17)2/h4-8,13H,9-12H2,1-3H3 |
InChI 键 |
CAWBEZZDBXKJQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C |
规范 SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















